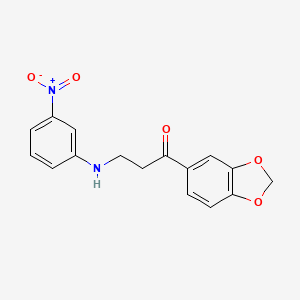

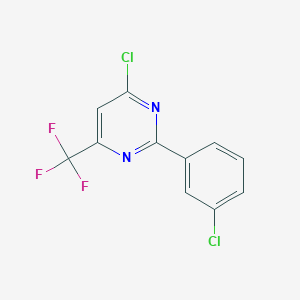

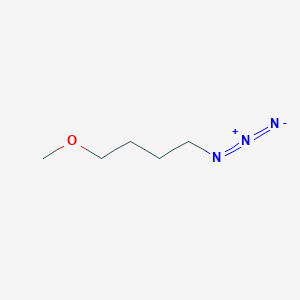

N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

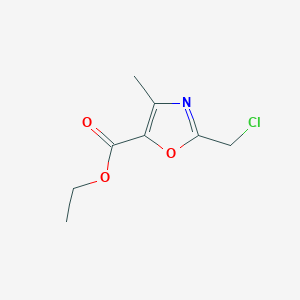

The compound "N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits biological activity due to the presence of multiple heterocyclic moieties such as imidazole, triazole, and pyridine rings. These structural features are common in compounds with potential pharmacological properties, particularly in the context of antimicrobial and antitubercular agents.

Synthesis Analysis

The synthesis of compounds related to the one typically involves multi-step reactions that may include the formation of imidazole and triazole rings, often through cyclization reactions. For instance, the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives has been reported to involve the condensation of chloromethylated intermediates with primary amines to yield various heterocyclic compounds . Similarly, the synthesis of 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamide involves a hybridization approach, where the final compounds are characterized using techniques such as NMR, LCMS, and elemental analyses .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple aromatic rings that are capable of π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for binding to biological targets. The imidazole and triazole rings, in particular, are known to interact with enzymes and receptors, often by mimicking the natural substrates or ligands of these proteins .

Chemical Reactions Analysis

Compounds with imidazole and triazole rings can participate in various chemical reactions. For example, imidazo[1,2-a]pyridine derivatives can be synthesized through novel reactions involving arylmethylene intermediates and amines under specific conditions such as microwave irradiation . These reactions are important for creating a diverse array of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of fluorine atoms, as in the 2-fluorophenyl group, can affect the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate biological membranes and bind to target proteins. The heterocyclic rings contribute to the molecule's stability and reactivity, which are essential for its biological function .

Mecanismo De Acción

Mode of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, can undergo various radical reactions for direct functionalization . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may interact with a variety of biochemical pathways.

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-pyridin-4-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN7O/c20-15-3-1-2-4-16(15)27-18(13-5-8-21-9-6-13)17(25-26-27)19(28)23-10-7-14-11-22-12-24-14/h1-6,8-9,11-12H,7,10H2,(H,22,24)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYOKCBNZJMDRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCCC3=CN=CN3)C4=CC=NC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)

![(Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542898.png)